molecular formula C13H12FNO B11885030 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one

1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one

Katalognummer: B11885030
Molekulargewicht: 217.24 g/mol
InChI-Schlüssel: ACSONPRWRPDTCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one typically involves the reaction of 6-fluoro-4-methylquinoline with propan-2-one under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and high-purity reagents .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .

Wissenschaftliche Forschungsanwendungen

1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death . The exact mechanism for this specific compound may involve similar pathways, depending on its structural similarities to other fluoroquinolones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives .

Eigenschaften

Molekularformel

C13H12FNO

Molekulargewicht

217.24 g/mol

IUPAC-Name

1-(6-fluoro-4-methylquinolin-2-yl)propan-2-one

InChI

InChI=1S/C13H12FNO/c1-8-5-11(6-9(2)16)15-13-4-3-10(14)7-12(8)13/h3-5,7H,6H2,1-2H3

InChI-Schlüssel

ACSONPRWRPDTCN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.